molecular formula C16H19As B14415636 Ethyl(3-methylphenyl)(4-methylphenyl)arsane CAS No. 83627-11-6

Ethyl(3-methylphenyl)(4-methylphenyl)arsane

Cat. No.: B14415636
CAS No.: 83627-11-6
M. Wt: 286.24 g/mol
InChI Key: DHGNQDWJQBTJIU-UHFFFAOYSA-N
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Description

Ethyl(3-methylphenyl)(4-methylphenyl)arsane is an organoarsenic compound characterized by the presence of ethyl, 3-methylphenyl, and 4-methylphenyl groups attached to an arsenic atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(3-methylphenyl)(4-methylphenyl)arsane typically involves the reaction of ethylarsenic compounds with 3-methylphenyl and 4-methylphenyl halides under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, to facilitate the coupling of the aryl groups to the arsenic center.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl(3-methylphenyl)(4-methylphenyl)arsane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides.

    Reduction: Reduction reactions can convert the compound to lower oxidation states of arsenic.

    Substitution: The ethyl, 3-methylphenyl, and 4-methylphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of organoarsenic derivatives.

Scientific Research Applications

Ethyl(3-methylphenyl)(4-methylphenyl)arsane has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl(3-methylphenyl)(4-methylphenyl)arsane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Phenylarsine oxide: Similar in structure but lacks the ethyl and methyl groups.

    Triphenylarsine: Contains three phenyl groups attached to arsenic.

    Dimethylarsinic acid: Contains two methyl groups and an arsenic-oxygen bond.

Uniqueness

Ethyl(3-methylphenyl)(4-methylphenyl)arsane is unique due to the presence of both ethyl and methylphenyl groups, which confer distinct chemical properties and reactivity compared to other organoarsenic compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

83627-11-6

Molecular Formula

C16H19As

Molecular Weight

286.24 g/mol

IUPAC Name

ethyl-(3-methylphenyl)-(4-methylphenyl)arsane

InChI

InChI=1S/C16H19As/c1-4-17(15-10-8-13(2)9-11-15)16-7-5-6-14(3)12-16/h5-12H,4H2,1-3H3

InChI Key

DHGNQDWJQBTJIU-UHFFFAOYSA-N

Canonical SMILES

CC[As](C1=CC=C(C=C1)C)C2=CC=CC(=C2)C

Origin of Product

United States

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